An In-depth Technical Guide to the Chemical Properties of 3-Aminopropane-1-sulfonamide
An In-depth Technical Guide to the Chemical Properties of 3-Aminopropane-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with antibacterial, anti-inflammatory, and anticancer properties.[1][2] 3-Aminopropane-1-sulfonamide, a simple aliphatic sulfonamide, represents a versatile chemical scaffold. Its bifunctional nature, possessing both a primary amine and a sulfonamide group, makes it an intriguing building block for the synthesis of novel compounds in drug discovery. This guide provides a comprehensive overview of the chemical properties of 3-aminopropane-1-sulfonamide, including its synthesis, spectral characteristics, reactivity, and potential applications, to support its use in research and development.
Chemical and Physical Properties
3-Aminopropane-1-sulfonamide is a polar aliphatic compound. While extensive experimental data is not widely published, its fundamental properties can be summarized and predicted based on its structure and data from chemical suppliers.
| Property | Value | Source |
| CAS Number | 74494-51-2 | [3] |
| Molecular Formula | C₃H₁₀N₂O₂S | [4] |
| Molecular Weight | 138.19 g/mol | [4] |
| Predicted Density | 1.3±0.1 g/cm³ | [3] |
| Predicted Boiling Point | 302.2±44.0 °C at 760 mmHg | [3] |
| Predicted Flash Point | 136.6±28.4 °C | [3] |
| Predicted LogP | -1.64 | [3] |
| Appearance | Solid | Predicted |
| Solubility | Expected to be soluble in water and polar organic solvents. | Predicted |
Synthesis of 3-Aminopropane-1-sulfonamide
A logical approach would be the reaction of 3-chloropropane-1-sulfonyl chloride with an excess of ammonia. The excess ammonia serves both as the nucleophile and the base to neutralize the hydrogen chloride byproduct.
Caption: Proposed synthesis of 3-aminopropane-1-sulfonamide.
Experimental Protocol (Hypothetical)
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Reaction Setup: A solution of 3-chloropropane-1-sulfonyl chloride in a suitable inert solvent (e.g., dichloromethane) is prepared in a reaction vessel equipped with a stirring mechanism and cooled in an ice bath to 0 °C.
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Addition of Ammonia: An excess of cooled, concentrated aqueous ammonia or gaseous ammonia is slowly added to the stirred solution. The use of excess ammonia is crucial to drive the reaction to completion and neutralize the HCl formed.
-
Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to ensure complete conversion.
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Work-up and Isolation: The reaction mixture is then quenched with water. The organic layer is separated, and the aqueous layer is extracted multiple times with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography to yield pure 3-aminopropane-1-sulfonamide.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show three distinct signals corresponding to the three methylene groups.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H₂N-CH₂ - | ~2.8 - 3.0 | Triplet | 2H |
| -CH₂-CH₂ -CH₂- | ~1.8 - 2.0 | Quintet | 2H |
| -CH₂ -SO₂NH₂ | ~3.1 - 3.3 | Triplet | 2H |
| H₂ N- | Broad singlet | 2H | |
| -SO₂NH₂ | Broad singlet | 2H |
Chemical shifts are estimates and can vary based on the solvent and concentration.[6]
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum is expected to show three signals for the three carbon atoms in the propane chain.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| H₂N-C H₂- | ~35 - 40 |
| -CH₂-C H₂-CH₂- | ~25 - 30 |
| -C H₂-SO₂NH₂ | ~50 - 55 |
These are approximate chemical shifts.[7]
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by absorption bands corresponding to the N-H and S=O bonds.
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| N-H (amine) | Symmetric & Asymmetric stretch | 3300 - 3500 (two bands) |
| N-H (sulfonamide) | Stretch | 3200 - 3400 (two bands) |
| C-H (aliphatic) | Stretch | 2850 - 2960 |
| N-H | Bend (scissoring) | 1590 - 1650 |
| S=O | Asymmetric stretch | 1300 - 1350 |
| S=O | Symmetric stretch | 1140 - 1180 |
Characteristic peaks for sulfonamides are the strong S=O stretching bands.[8]
Mass Spectrometry (MS) (Predicted)
In an electrospray ionization (ESI) mass spectrum, the compound is expected to show a prominent protonated molecular ion.
-
[M+H]⁺: m/z = 139.05
The fragmentation pattern upon collision-induced dissociation (CID) would likely involve the loss of small neutral molecules.
Caption: Predicted ESI-MS fragmentation of 3-aminopropane-1-sulfonamide.
The fragmentation of sulfonamides can be complex and may involve rearrangements.[5][9]
Chemical Reactivity
The reactivity of 3-aminopropane-1-sulfonamide is dictated by its two functional groups: the primary amine and the sulfonamide.
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Primary Amine: The primary amino group is nucleophilic and basic. It can undergo a variety of reactions typical for aliphatic amines, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
-
Schiff Base Formation: Condensation with aldehydes and ketones.
-
Salt Formation: Reaction with acids to form ammonium salts.
-
-
Sulfonamide Group: The sulfonamide N-H protons are weakly acidic and can be deprotonated by strong bases. The sulfonamide group is generally stable but can be cleaved under harsh acidic or reductive conditions.
The presence of both a basic amino group and a weakly acidic sulfonamide group makes the molecule zwitterionic in nature under certain pH conditions.
Potential Applications in Drug Development
While there is a lack of specific biological data for 3-aminopropane-1-sulfonamide, its structure suggests several potential avenues for exploration in drug discovery. The sulfonamide moiety is a well-established pharmacophore with a broad range of biological activities.[2][10]
-
Scaffold for Library Synthesis: The primary amino group serves as a convenient handle for derivatization, allowing for the synthesis of a library of novel sulfonamide-containing compounds. These libraries can be screened for various biological activities.
-
Bioisosteric Replacement: The sulfonamide group can act as a bioisostere for other functional groups, such as carboxylic acids or amides, in known bioactive molecules to modulate their physicochemical and pharmacological properties.
-
Enzyme Inhibition: Many sulfonamides are known to be potent enzyme inhibitors, for example, of carbonic anhydrase.[1] Derivatives of 3-aminopropane-1-sulfonamide could be designed to target specific enzyme active sites.
Analytical Methodologies
Developing robust analytical methods is crucial for assessing the purity and quantifying 3-aminopropane-1-sulfonamide in various matrices.
High-Performance Liquid Chromatography (HPLC)
Due to its high polarity, reversed-phase HPLC of 3-aminopropane-1-sulfonamide can be challenging.
-
Stationary Phase: A polar-endcapped or polar-embedded C18 column, or a column designed for aqueous mobile phases, would be a suitable starting point. Hydrophilic interaction liquid chromatography (HILIC) is another powerful technique for retaining and separating highly polar compounds.[11][12]
-
Mobile Phase: A typical mobile phase would consist of a mixture of water and a polar organic solvent like acetonitrile or methanol, with a buffer to control the pH.
-
Detection: As the molecule lacks a strong chromophore, UV detection at low wavelengths (e.g., <210 nm) may be possible. More sensitive and specific detection can be achieved with a mass spectrometer (LC-MS) or by pre-column derivatization with a UV-active or fluorescent tag.[13]
Gas Chromatography (GC)
Direct GC analysis of 3-aminopropane-1-sulfonamide is not feasible due to its low volatility and polar nature. However, GC analysis can be performed after derivatization of the polar functional groups to increase volatility.
-
Derivatization: The primary amine and the sulfonamide group can be derivatized, for example, by silylation or acylation, to produce more volatile and thermally stable compounds suitable for GC analysis.[14]
Caption: General workflow for GC-MS analysis of 3-aminopropane-1-sulfonamide.
Safety and Handling
As with any chemical, 3-aminopropane-1-sulfonamide should be handled with appropriate safety precautions in a laboratory setting. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
3-Aminopropane-1-sulfonamide is a simple yet versatile molecule with significant potential as a building block in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in the public domain, this guide provides a solid foundation for researchers by outlining its predicted chemical properties, plausible synthetic routes, expected spectral characteristics, and appropriate analytical strategies. The bifunctional nature of this compound offers numerous possibilities for chemical modification, making it a valuable tool for the synthesis of novel sulfonamide derivatives with a wide range of potential therapeutic applications. Further research into the synthesis, characterization, and biological evaluation of 3-aminopropane-1-sulfonamide and its derivatives is warranted to fully explore its potential.
References
- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 2. openaccesspub.org [openaccesspub.org]
- 3. CN1451652A - Process for preparing 3-amino propane sulfonic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. mdpi.com [mdpi.com]
- 8. rsc.org [rsc.org]
- 9. Fragmentation pathways of deprotonated amide-sulfonamide CXCR4 inhibitors investigated by ESI-IT-MSn , ESI-Q-TOF-MS/MS and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ajchem-b.com [ajchem-b.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 13. Comparison of the Retention of Aliphatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Modifiers of the Binary Eluent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GC-NICI-MS analysis of acetazolamide and other sulfonamide (R-SO2-NH2) drugs as pentafluorobenzyl derivatives [R-SO2-N(PFB)2] and quantification of pharmacological acetazolamide in human urine - PMC [pmc.ncbi.nlm.nih.gov]
